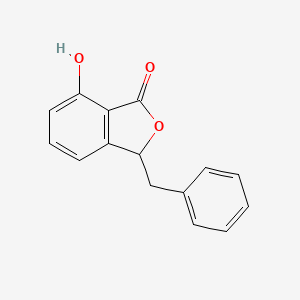
Typhaphthalide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typhaphthalide is a natural product found in Typha capensis with data available.
科学的研究の応用
Identification and Isolation from Typha Capensis
Typhaphthalide has been identified and isolated from Typha capensis, along with other phenolics such as typharin and sitosterol. This discovery was made through the analysis of hexane and acetone extracts of the rhizomes of Typha capensis (Shode, Mahomed, & Rogers, 2002).
Environmental Applications
Typha angustifolia, a species related to Typha capensis, has shown potential in environmental applications, such as the removal of contaminants from aqueous solutions. Studies have explored its use in biosorption processes, highlighting its efficiency in removing pollutants like methylene blue from water (Boumaza et al., 2018).
Pharmacological Properties
Compounds derived from Typha species, like naringenin from Typha angustata, have been studied for their pharmacological properties, such as the inhibition of vascular smooth muscle cell proliferation. This is significant for managing conditions like atherosclerosis and vascular restenosis (Lee et al., 2012).
Bioremediation and Phytoremediation
Typha species have been investigated for their ability to accumulate and potentially remove toxic substances like mercury from contaminated environments. This property is valuable for bioremediation and phytoremediation strategies (Lominchar, Sierra, & Millán, 2015).
Role in Wetland Ecosystems
The role of Typha species in wetland ecosystems, including their impacts on biodiversity and ecosystem services, has been extensively studied. These plants have both positive and negative effects on wetland systems, demonstrating the complex interplay between invasive species and native ecosystems (Bansal et al., 2019).
特性
製品名 |
Typhaphthalide |
|---|---|
分子式 |
C15H12O3 |
分子量 |
240.25 g/mol |
IUPAC名 |
3-benzyl-7-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12O3/c16-12-8-4-7-11-13(18-15(17)14(11)12)9-10-5-2-1-3-6-10/h1-8,13,16H,9H2 |
InChIキー |
LQPPEGMDLNARAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2C3=C(C(=CC=C3)O)C(=O)O2 |
正規SMILES |
C1=CC=C(C=C1)CC2C3=C(C(=CC=C3)O)C(=O)O2 |
同義語 |
typhaphthalide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



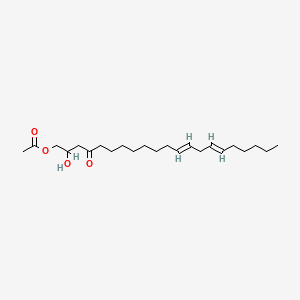

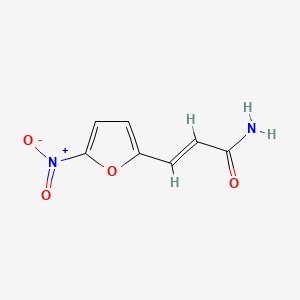
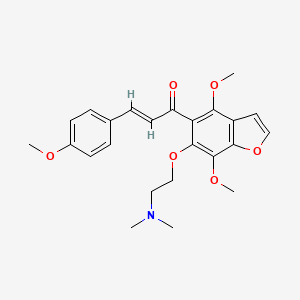
![(1R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1240136.png)

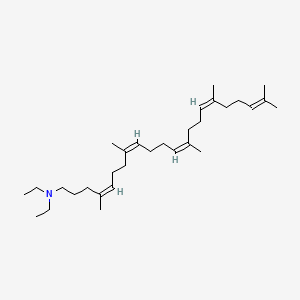


![(4Z,6Z,13E,21Z,23Z)-11-ethyl-25-methoxy-4,6,8,12,16,18,21-heptamethyl-10,26-dioxa-2-azatricyclo[15.8.1.09,19]hexacosa-4,6,13,21,23-pentaene-3,15-dione](/img/structure/B1240144.png)


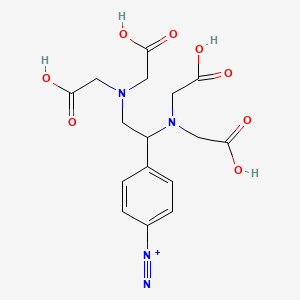
![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1,2-dihydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B1240153.png)